molecular formula C24H22N2O9 B8204694 2-hydroxypropane-1,2,3-tricarboxylic acid;quinolin-8-ol

2-hydroxypropane-1,2,3-tricarboxylic acid;quinolin-8-ol

Cat. No.: B8204694
M. Wt: 482.4 g/mol
InChI Key: OXFMKVLWZOGCNA-UHFFFAOYSA-N
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Description

2-hydroxypropane-1,2,3-tricarboxylic acid;quinolin-8-ol is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Chemical Reactions Analysis

2-hydroxypropane-1,2,3-tricarboxylic acid;quinolin-8-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution Common reagents and conditions used in these reactions vary depending on the desired outcome

Scientific Research Applications

2-hydroxypropane-1,2,3-tricarboxylic acid;quinolin-8-ol has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it may be studied for its effects on cellular processes. In medicine, researchers explore its potential therapeutic benefits. Industrially, it could be utilized in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxypropane-1,2,3-tricarboxylic acid;quinolin-8-ol involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

When compared to similar compounds, 2-hydroxypropane-1,2,3-tricarboxylic acid;quinolin-8-ol stands out due to its unique properties and applications. Similar compounds may include those with comparable chemical structures or functions, but this compound’s distinct characteristics make it particularly valuable in certain research and industrial contexts.

Properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H7NO.C6H8O7/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;7-3(8)1-6(13,5(11)12)2-4(9)10/h2*1-6,11H;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFMKVLWZOGCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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